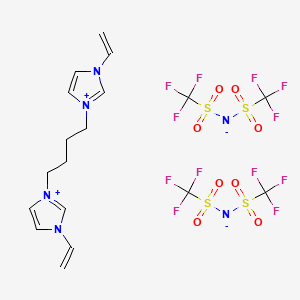
2-(3-Azetidinyl)pyridine trifluoroacetate (1:2)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Trifluoromethylation Reactions and Large-Scale Applications : Beatty et al. (2016) explored the use of pyridine N-oxide derivatives along with trifluoroacetic anhydride in high-yielding trifluoromethylation reactions. This method demonstrates utility for preparative applications, especially relevant for pharmaceutical industries (Beatty et al., 2016).
Synthesis of Radioligands for PET Imaging : Zhang and Horti (2004) synthesized a novel radioligand intended for studying extrathalamic nicotinic acetylcholine receptors via positron-emission tomography (PET), showcasing the role of pyridine derivatives in neuroimaging (Zhang & Horti, 2004).
Formation of Heterocyclic Moieties in Medicinal Chemistry : Vuillermet et al. (2020) described a reaction producing imidazo[1,2-a]pyridines, a heterocyclic moiety often found in medicinal chemistry leads and drugs. This highlights the significance of pyridine derivatives in drug development (Vuillermet et al., 2020).
Development of Central Nervous System (CNS) Active Agents : Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, revealing their potential as antidepressant and nootropic agents, indicating the relevance of pyridine derivatives in CNS pharmacology (Thomas et al., 2016).
Spectroscopic Probing of Protonation States : Nydegger et al. (2010) investigated 3-azidopyridine for its potential as a spectroscopic probe of protonation states in pyridine rings, contributing to the understanding of pyridine's chemical behavior (Nydegger et al., 2010).
Synthesis of Azacyclic Compounds : Gandhamsetty et al. (2015) developed a silylative reduction of pyridines, leading to the formation of sp³ C-Si bonds and structurally diverse azacycles, highlighting the versatile chemical applications of pyridine derivatives (Gandhamsetty et al., 2015).
Antifungal Applications : Rajput and Sharma (2011) synthesized new pyridine derivatives showing potent antifungal properties, demonstrating the role of pyridine compounds in antimicrobial research (Rajput & Sharma, 2011).
Safety and Hazards
Trifluoroacetic acid, a related compound, is known to be a corrosive acid and is harmful when inhaled. It causes severe skin burns and is toxic for aquatic organisms even at low concentrations . The specific safety and hazards of “2-(3-Azetidinyl)pyridine trifluoroacetate (1:2)” are not provided in the search results.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMRZMXJLHTXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azetidinyl)pyridine trifluoroacetate (1:2) | |
CAS RN |
2044838-66-4 | |
| Record name | 2-(azetidin-3-yl)pyridine bistrifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)




![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)
